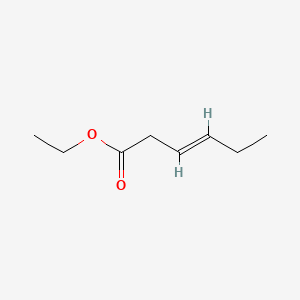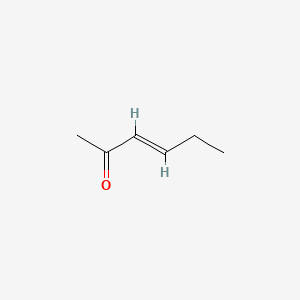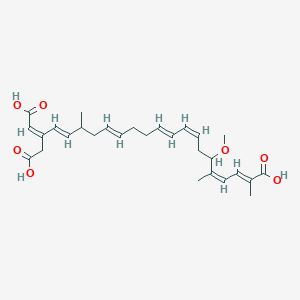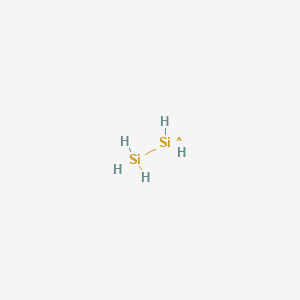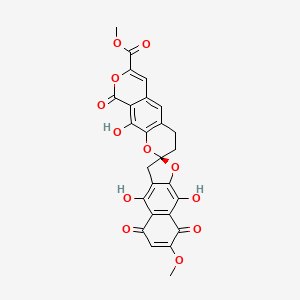
Isoselenocyanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoselenocyanic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a selenocyanate. It is a tautomer of a selenocyanic acid.
Aplicaciones Científicas De Investigación
Synthesis and Isolation
- Isoselenocyanates derived from Boc/Z-amino acids, a class including isoselenocyanic acid, are used in synthesizing selenoureidodipeptidomimetics. These compounds have both amino and carboxy termini and are notable for their racemization-free synthesis (Chennakrishnareddy et al., 2010).
Chemical Properties and Reactions
- Isoselenocyanates, including this compound, have been synthesized under phase-transfer conditions, showcasing their potential in various chemical reactions and applications (Zakrzewski et al., 2015).
- The infrared spectrum of this compound has been studied, providing insights into its molecular behavior and properties (Vogt & Winnewisser, 1984).
Biological Applications
- Isoselenocyanates, a group that includes this compound, have shown potential in cancer treatment due to their cytotoxic properties towards cancer cells, differing from their sulfur analogues (Frieben et al., 2019).
Synthesis of Heterocycles
- Isoselenocyanates are used for synthesizing selenium-containing heterocycles, demonstrating their utility in developing compounds with diverse pharmaceutical applications (Garud et al., 2007).
- These compounds serve as building blocks for creating selenium-containing heterocycles, highlighting their versatility in chemical synthesis (Heimgartner et al., 2008).
Propiedades
Fórmula molecular |
CHNSe |
|---|---|
Peso molecular |
106 g/mol |
InChI |
InChI=1S/CHNSe/c2-1-3/h2H |
Clave InChI |
BITXABIVVURDNX-UHFFFAOYSA-N |
SMILES |
C(=N)=[Se] |
SMILES canónico |
C(=N)=[Se] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;[3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]benzoyl]-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]azanide;hydrate](/img/structure/B1231017.png)

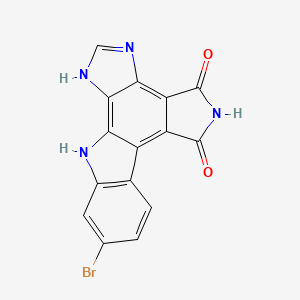
![4-Methyl-2,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one](/img/structure/B1231022.png)
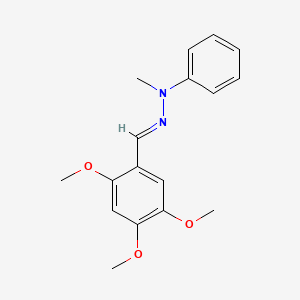
![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)

